molecular formula C19H19NO4 B5105246 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate

2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate

Cat. No. B5105246
M. Wt: 325.4 g/mol
InChI Key: AKOBYNNFWPATDJ-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate, also known as HNE-21, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HNE-21 belongs to the class of ester compounds and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate involves its interaction with various cellular targets, including enzymes and signaling pathways. 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate can modulate the expression of genes involved in various cellular processes, such as cell cycle progression and apoptosis. 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense. By activating this pathway, 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate can reduce oxidative stress and inflammation, thereby protecting cells from damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate are diverse and depend on the specific application. In cancer research, 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and prostate cancer. In neuroprotection, 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate has been demonstrated to protect neurons from oxidative stress and reduce inflammation, thereby preventing neurodegenerative diseases. In cardiovascular disease, 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate has been found to improve endothelial function and reduce atherosclerosis by inhibiting the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate in lab experiments include its high purity and specificity, which allow for accurate and reproducible results. Additionally, 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate has been shown to have low toxicity and minimal side effects, making it a safe and reliable compound for research. However, the limitations of using 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate include its high cost and limited availability, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate. One potential avenue is the development of novel drug formulations that can enhance the bioavailability and efficacy of 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate in vivo. Another direction is the investigation of the synergistic effects of 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate with other compounds, such as chemotherapy drugs or other antioxidants. Additionally, further research is needed to elucidate the specific cellular targets and mechanisms of action of 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate in various disease models, which can inform the development of more targeted and effective therapeutic interventions.

Synthesis Methods

The synthesis of 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate involves the reaction between 2-(chloromethyl)phenyl nicotinate and 3-hexen-1-ol in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate. The purity of the synthesized compound is assessed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate has been demonstrated to protect neurons from oxidative stress and reduce inflammation, thereby preventing neurodegenerative diseases. In cardiovascular disease, 2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate has been found to improve endothelial function and reduce atherosclerosis by inhibiting the production of reactive oxygen species.

properties

IUPAC Name

[2-[(Z)-hex-3-enoxy]carbonylphenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-3-4-7-13-23-19(22)16-10-5-6-11-17(16)24-18(21)15-9-8-12-20-14-15/h3-6,8-12,14H,2,7,13H2,1H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOBYNNFWPATDJ-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)C1=CC=CC=C1OC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)C1=CC=CC=C1OC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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